molecular formula C17H14N2O3S B4038604 Acetic acid (benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester

Acetic acid (benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester

Cat. No.: B4038604
M. Wt: 326.4 g/mol
InChI Key: WHJUAFWGYNBUMM-UHFFFAOYSA-N
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Description

Acetic acid (benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .

Scientific Research Applications

Acetic acid (benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties. It has shown promise in the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid (benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester typically involves the condensation of 2-aminobenzenethiol with acetic acid derivatives under specific reaction conditions. One common method includes the reaction of 2-aminobenzenethiol with acetic anhydride in the presence of a catalyst such as pyridine, followed by the addition of phenylmethyl chloride to form the ester linkage .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. This includes using recyclable catalysts, solvent-free conditions, and energy-efficient processes. For example, the use of microwave-assisted synthesis and ionic liquids as solvents has been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Acetic acid (benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of acetic acid (benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-cancer and anti-inflammatory activities. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid (benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester stands out due to its unique ester linkage, which imparts distinct chemical properties and reactivity. This ester linkage allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

[2-(1,3-benzothiazol-2-ylamino)-2-oxo-1-phenylethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-11(20)22-15(12-7-3-2-4-8-12)16(21)19-17-18-13-9-5-6-10-14(13)23-17/h2-10,15H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJUAFWGYNBUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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